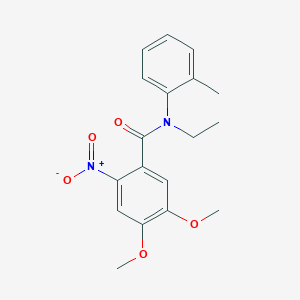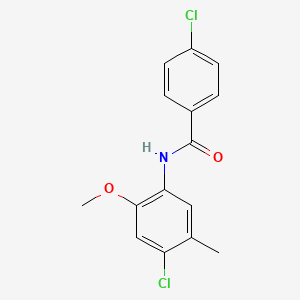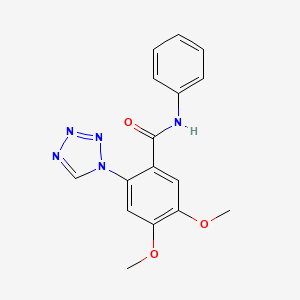![molecular formula C11H12N2O2S B5732059 5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5732059.png)
5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and agriculture. This molecule is a member of the oxadiazole family, which is known for its diverse biological activities.
Applications De Recherche Scientifique
5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol has shown promising results in various scientific research applications. One of the most significant applications of this molecule is in the field of medicinal chemistry. Studies have shown that this molecule exhibits potent antibacterial and antifungal activities. It has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol is not fully understood. However, studies have suggested that this molecule acts by inhibiting the activity of various enzymes and proteins involved in the growth and proliferation of bacteria and fungi. It has also been found to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this molecule can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation and oxidative stress. It has also been found to possess neuroprotective and cardioprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol in lab experiments is its potent antibacterial and antifungal activities. This makes it a valuable tool for studying the growth and proliferation of various microorganisms. However, one of the limitations of using this molecule is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol. One of the most significant directions is the development of new derivatives of this molecule with improved properties such as increased potency and reduced toxicity. Another direction is the investigation of the potential applications of this molecule in the field of material science, where it can be used as a building block for the synthesis of new materials with unique properties. Finally, the investigation of the potential applications of this molecule in the field of agriculture, where it can be used as a pesticide or herbicide, is another promising direction for future research.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential in various scientific research applications. Its potent antibacterial and antifungal activities, anti-inflammatory and antioxidant properties, and neuroprotective and cardioprotective effects make it a valuable tool for studying various biological processes. However, its potential toxicity can limit its use in certain experiments. Future research on this molecule should focus on the development of new derivatives with improved properties and the investigation of its potential applications in material science and agriculture.
Méthodes De Synthèse
The synthesis of 5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol can be achieved through a multistep reaction process. The first step involves the reaction of 4-ethylphenol with chloromethyl methyl ether to form 4-(chloromethyl)-ethylphenol. The second step involves the reaction of 4-(chloromethyl)-ethylphenol with thiosemicarbazide to form 4-(4-ethylphenoxy)methyl)-1,3,4-thiadiazole-2-thiol. Finally, the third step involves the reaction of 4-(4-ethylphenoxy)methyl)-1,3,4-thiadiazole-2-thiol with chloroacetic acid to form this compound.
Propriétés
IUPAC Name |
5-[(4-ethylphenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-2-8-3-5-9(6-4-8)14-7-10-12-13-11(16)15-10/h3-6H,2,7H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDDTWXGQIWUGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=NNC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methylphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5731978.png)

![3-bromo-N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5731993.png)
![N-{4-[(1-naphthylmethyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5731999.png)





![N-{[(3-methoxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5732046.png)

![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclohexanecarboxamide](/img/structure/B5732062.png)
![4-(4-chlorobenzyl)-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine hydrochloride](/img/structure/B5732067.png)
![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5732071.png)